molecular formula C12H24S4 B1595852 1,5,9,13-Tetrathiacyclohexadecane CAS No. 295-91-0

1,5,9,13-Tetrathiacyclohexadecane

Cat. No. B1595852
CAS RN: 295-91-0
M. Wt: 296.6 g/mol
InChI Key: LIVCAIOLNUODDU-UHFFFAOYSA-N
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Description

1,5,9,13-Tetrathiacyclohexadecane is a macrocyclic tetrathioether compound. It forms complexes with heavy metals through reactions with heavy metal salts . Its chemical formula is C12H24S4 , and its molecular weight is approximately 296.58 g/mol . The compound’s structure consists of a cyclic arrangement of sulfur atoms, creating a 16-membered ring.


Synthesis Analysis

The synthesis of 1,5,9,13-Tetrathiacyclohexadecane involves several methods, including cyclization reactions of appropriate precursors. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1,5,9,13-Tetrathiacyclohexadecane features a central 16-membered ring composed of sulfur atoms. The arrangement of these atoms determines its coordination properties with heavy metals. Spectroscopic techniques such as NMR and FTIR provide insights into its structure .


Chemical Reactions Analysis

1,5,9,13-Tetrathiacyclohexadecane readily forms complexes with heavy metal ions. For instance, it reacts with [Ni(OH2)6][BF4]2 in MeNO2 in the presence of acetic anhydride to yield [Ni([16]aneS4)(OH2)2]2+ . Further investigations into its reactivity and coordination behavior are essential.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 57-58°C .

Scientific Research Applications

Metal Complex Formation

1,5,9,13-Tetrathiacyclohexadecane (TTH) demonstrates notable applications in forming metal complexes. For instance, TTH forms square pyramidal complexes with cobalt(II) and rhodium(III), as observed in the formation of [Co(TTH)CH3CN]2+ and trans-octahedral complexes with rhodium(III), such as trans-[RhS4Cl2]+ (Wolford & Musker, 1991).

Catalysis and Polymerization

TTH plays a role in catalysis and polymerization processes. For example, dirhenium and dimanganese carbonyl complexes use TTH for the catalytic ring opening of β-propiothiolactone, leading to the formation of polymers and macrocyclic products (Adams, Huang, & Huang, 1997).

Radioactive Drug Precursor

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, a derivative of TTH, shows potential as a drug precursor for targeted radiotherapy. It forms complexes with rhodium, such as 105Rh[1,5,9,13-tetrathiacyclohexadecane-3,11-diol], which is of interest due to its interactions with human plasma thiols like glutathione and cysteine (Krajewski & Bilewicz, 2010).

Heavy Metal Ion Adsorption

TTH is effective in the selective adsorption and recovery of precious metal ions. Polymeric microbeads with TTH attached have been used for the recovery and preconcentration of metal ions like Au(III), Ag(I), Pt(II), and Pd(II), demonstrating high levels of adsorption and significant selectivity (Kavaklı, Malcı, Tuncel, & Salih, 2006).

Crystallographic Studies

The crystal structure of various complexes involving TTH has been extensively studied. For instance, heavy-metal complexes of TTH have been characterized, providing insights into their molecular structures and the nature of coordination with metals like Hg and Cd (Setzer, Tang, Grant, & VanDerveer, 1991).

properties

IUPAC Name

1,5,9,13-tetrathiacyclohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24S4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVCAIOLNUODDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCCSCCCSCCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183701
Record name 1,5,9,13-Tetrathiacyclohexadecane
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Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9,13-Tetrathiacyclohexadecane

CAS RN

295-91-0
Record name 1,5,9,13-Tetrathiacyclohexadecane
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Record name 295-91-0
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Record name 1,5,9,13-Tetrathiacyclohexadecane
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Record name 1,5,9,13-Tetrathiacyclohexadecane
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Record name 1,5,9,13-TETRATHIACYCLOHEXADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
C Kavaklı, S Malcı, SA Tuncel, B Salih - Reactive and functional polymers, 2006 - Elsevier
Poly(p-chloromethylstyrene-divinylbenzene) polymeric microbeads, poly(p-CMS-DVB), were synthesized and 1,5,9,13-tetrathiacyclohexadecane-3,11-diol was attached chemically to …
Number of citations: 51 www.sciencedirect.com
KS Ha, MK Jang, ML Seo - Analytical Science and Technology, 1997 - koreascience.kr
Chemically modified electrodes (CMEs) for Ag (I) were constructed by incoporating 1, 5, 9, 13-tetrathiacyclohexadecane ([16]-ane-$ S_4 $) with a conventional carbon-paste mixture …
Number of citations: 1 koreascience.kr
S Malcı, C Kavaklı, A Tuncel, B Salih - Analytica chimica acta, 2005 - Elsevier
Poly(p-chloromethylstyrene-ethyleneglycoldimethacrylate) polymeric microbeads, poly(p-CMS-EGDMA), were synthesized and 1,5,9,13-tetrathiacyclohexadecane-3,11-diol (S4HD) …
Number of citations: 17 www.sciencedirect.com
RE DeSimone, MD Glick - Inorganic Chemistry, 1978 - ACS Publications
The crystal and molecular structures of (hydrosulfido)(oxo)(1, 5, 9, 13-tetrathiacyclohexadecane) molybdenum (lV) tri-fluoromethanesulfonate are reported. The complex crystallizes in …
Number of citations: 41 pubs.acs.org
ML Seo, BY Lee, MJ Choi, BJ Ung… - Journal of the Korean …, 1992 - koreascience.kr
The electrochemical behaviors and analytical application of copper-1, 5, 9, 13-tetrathiacyclohexadecane [16-ane-$ S_4 $] complex in acetonitrile (AN) solution have been investigated …
Number of citations: 0 koreascience.kr
AJ Blake, RO Gould, MA Halcrow… - … Section B: Structural …, 1993 - scripts.iucr.org
Three morphologies-acicular (a), lamellar (fl) and columnar (y)-are observed for crystals of [16] aneS4 (1, 5, 9, 13-tetrathiacyclohexadecane). The absolute structures of the a and fl …
Number of citations: 26 scripts.iucr.org
J Cragel Jr, VB Pett, MD Glick… - Inorganic Chemistry, 1978 - ACS Publications
V bridging unit with the bridging sulfurs each belonging to an intact macrocycle coordinated in the endo configuration. The Mo-Mo distance is 2.823 A, and the metal-sulfur distances in …
Number of citations: 53 pubs.acs.org
T Yoshida, T Adachi, M Kaminaka… - Journal of the …, 1988 - ACS Publications
For the past two decades dinitrogen complexes of transition metals have received extensive attention as chemical modelsto mimic the functionof nitrogenase1 and as potential means of …
Number of citations: 68 pubs.acs.org
WN Setzer, Y Tang, GJ Grant… - … Chemistry;(United States), 1991 - osti.gov
Heavy-metal complexes of the macrocyclic tetrathioether 1,5,9,13-tetrathiacyclohexadecane (16S4) have been prepared by reaction of the ligand with the appropriate heavy-metal salts. …
Number of citations: 72 www.osti.gov
TL Wolford, WK Musker - Inorganica chimica acta, 1991 - Elsevier
Complexes of 1,5-dithiacyclooctane (1,5-DTCO) and 1,5,9,13-tetrathiacyclohexadecane (TTH) with cobalt(II) and rhodium(III) are reported. Co(BF 4 ) 2 reacts with either 1,5-DTCO or …
Number of citations: 3 www.sciencedirect.com

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